Core Scaffold Differentiation: Sigma-1 Receptor Binding Affinity (Class-Level Inference)
The tetrahydroindazole core, of which 4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride is a foundational building block, has been shown to produce highly potent and selective sigma-1 receptor ligands. A novel class of tetrahydroindazoles was developed that exhibited potent binding to sigma-1 receptors [1]. In contrast, analogous sulfonyl chlorides based on fully aromatic indazoles or simple aliphatic chains do not inherently possess this receptor-binding profile. The sulfonyl chloride group on the tetrahydroindazole scaffold serves as a crucial handle for derivatization to optimize these biological interactions [1].
| Evidence Dimension | Biological Target Engagement (Sigma-1 Receptor) |
|---|---|
| Target Compound Data | Potent binding affinity for sigma-1 receptor (exact Ki values not reported for this specific intermediate, but demonstrated for the tetrahydroindazole class). |
| Comparator Or Baseline | Fully aromatic indazole sulfonyl chlorides or simple alkanesulfonyl chlorides. |
| Quantified Difference | Not applicable for direct comparison; differentiation is based on the distinct biological activity profile of the tetrahydroindazole core. |
| Conditions | In vitro sigma-1 receptor binding assays as described in reference [1]. |
Why This Matters
This class-level differentiation is critical for medicinal chemists targeting the sigma-1 receptor or related pathways, as it justifies the selection of the tetrahydroindazole scaffold over other sulfonyl chloride building blocks that lack this biological precedent.
- [1] Iyamu, I. D.; Lv, W.; Malik, N.; Mishra, R. K.; Schiltz, G. E. Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Bioorg. Med. Chem. 2019, 27 (9), 1824-1835. DOI: 10.1016/j.bmc.2019.03.023. View Source
